2-((Dimethylamino)methyl)cyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222825. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

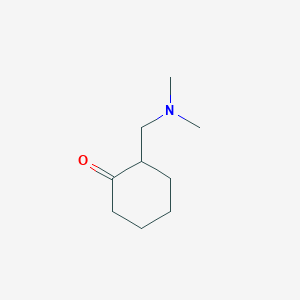

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(dimethylamino)methyl]cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-10(2)7-8-5-3-4-6-9(8)11/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHLEFBSGUGHCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283556 | |

| Record name | 2-[(Dimethylamino)methyl]cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15409-60-6 | |

| Record name | 2-[(Dimethylamino)methyl]cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15409-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Dimethylamino)methyl)cyclohexanone, (2RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015409606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15409-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Dimethylamino)methyl]cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(dimethylamino)methyl]cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((DIMETHYLAMINO)METHYL)CYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K361MJ2WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-((Dimethylamino)methyl)cyclohexanone CAS number and properties

An In-depth Technical Guide to 2-((Dimethylamino)methyl)cyclohexanone (CAS: 15409-60-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Significance

This compound, registered under CAS number 15409-60-6, is a bifunctional organic compound of considerable interest in the fields of organic synthesis and medicinal chemistry.[1][2][3] Structurally, it is a derivative of cyclohexanone featuring a dimethylaminomethyl substituent at the alpha position, classifying it as a Mannich base.[1][4] This arrangement of a ketone and a tertiary amine within the same molecule imparts versatile reactivity, making it a valuable synthetic building block.[1]

Its most prominent and well-documented role is as a pivotal intermediate in the synthesis of the centrally acting analgesic drug (±)-Tramadol.[1][4][5] The synthesis of Tramadol from this precursor is a classic application of the Grignard reaction, highlighting the compound's importance in accessing complex pharmaceutical targets.[1] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and safe handling, grounded in established scientific literature and protocols.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are crucial for its application in synthesis, dictating reaction conditions, purification strategies, and storage.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 15409-60-6 | [1][2][3][6] |

| Molecular Formula | C₉H₁₇NO | [2][3][6] |

| Molecular Weight | 155.24 g/mol | [1][2][3] |

| Appearance | Colorless transparent liquid | [2] |

| Boiling Point | 222.3 °C at 760 mmHg | [2] |

| Density | 0.944 g/cm³ | [2] |

| Flash Point | 70.2 °C | [2] |

| Refractive Index | 1.606 | [2] |

| IUPAC Name | 2-[(dimethylamino)methyl]cyclohexan-1-one | [3] |

| InChI Key | QDHLEFBSGUGHCL-UHFFFAOYSA-N | [1][6] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

| Technique | Key Data Points & Interpretation | Source(s) |

| Infrared (IR) | ~1698 cm⁻¹: Strong C=O stretch, characteristic of a ketone. | [7] |

| ¹³C NMR | ~209.6 ppm: C-1 (ketone carbonyl). ~56.8 ppm: C-7 (methylene of the aminomethyl group). ~46.7 ppm: C-2 (methine at the substitution site). ~42.3, 41.8 ppm: Methyl carbons of the dimethylamino group. (Data for hydrochloride salt in CDCl₃) | [7] |

| Mass Spec (MS) | m/z 155: Molecular Ion [M]⁺. | [8][9] |

Synthesis: The Mannich Reaction

The primary and most efficient route to this compound is the Mannich reaction, a cornerstone of carbon-carbon bond formation that involves the aminoalkylation of an acidic proton alpha to a carbonyl group.[1][10]

Reaction Mechanism

The reaction proceeds through a well-established three-step mechanism. The causality behind this pathway lies in the sequential formation of electrophilic and nucleophilic species. First, an electrophilic iminium ion is generated from the amine and aldehyde. Concurrently, the ketone is converted to its nucleophilic enol form. The final step is the C-C bond-forming reaction between these two intermediates.

Caption: Synthesis of Tramadol diastereomers via Grignard reaction.

This reaction is diastereoselective, typically yielding an ~80:20 mixture of the (±)-trans and (±)-cis isomers, respectively. [1]The trans-isomer is the therapeutically active component known as Tramadol. [5]The stereochemical outcome is influenced by steric factors during the nucleophilic attack on the ketone.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical intermediates is paramount. This compound possesses significant hazards that must be managed with appropriate engineering controls and personal protective equipment.

GHS Hazard Profile

[3]

-

Pictograms: GHS02 (Flammable), GHS05 (Corrosive), GHS07 (Harmful)

-

Signal Word: Danger

-

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

Safe Handling Workflow

A self-validating protocol for handling this chemical involves a strict sequence of preparation, execution, and cleanup to minimize exposure risk.

Caption: Workflow for the safe handling of the compound.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, under refrigeration at 2-8°C. [2]* Disposal: All waste, including empty containers which may retain residue, must be treated as hazardous and disposed of in accordance with institutional and local environmental regulations. [11]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of the synthetic and medicinal chemist. Its straightforward synthesis via the robust Mannich reaction, combined with the strategic reactivity of its dual functional groups, solidifies its status as a critical precursor in the pharmaceutical industry, most notably for the production of Tramadol. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible application in research and development.

References

- LookChem. This compound. [Link]

- oc-praktikum.de. 4008 Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. [Link]

- PrepChem.com. Synthesis of 2-[(dimethylamino)(3-pyridyl)methyl]cyclohexanone. [Link]

- PubChem. This compound | C9H17NO | CID 85838. [Link]

- NIST WebBook. Cyclohexanone, 2-[(dimethylamino)methyl]-. [Link]

- ChemBK. 2-dimethylamino methyl cyclohexanone hydrochloride. [Link]

- AdiChemistry.

- Google Patents. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.

- NIST WebBook. Cyclohexanone, 2-[(dimethylamino)methyl]- Mass Spectrum. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C9H17NO | CID 85838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 15409-60-6 [smolecule.com]

- 5. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts - Google Patents [patents.google.com]

- 6. Cyclohexanone, 2-[(dimethylamino)methyl]- [webbook.nist.gov]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cyclohexanone, 2-[(dimethylamino)methyl]- [webbook.nist.gov]

- 10. adichemistry.com [adichemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 2-((Dimethylamino)methyl)cyclohexanone

An In-depth Technical Guide on the Physical and Chemical Properties of 2-((Dimethylamino)methyl)cyclohexanone

Authored by: A Senior Application Scientist

Abstract

This compound, a quintessential Mannich base, holds a position of considerable significance in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive ketone and a tertiary amine, renders it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its core chemical and physical properties, synthesis protocols, reactivity, and applications, with a particular focus on its pivotal role as a precursor in pharmaceutical manufacturing. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective utilization in a laboratory setting.

Core Molecular Characteristics

This compound (CAS No. 15409-60-6) is an organic compound featuring a cyclohexanone core substituted at the alpha-position with a dimethylaminomethyl group.[1][2] This structure is the result of a classic Mannich reaction, a cornerstone of carbon-carbon bond formation that involves the aminoalkylation of an acidic proton alpha to a carbonyl group.[3]

| Property | Value | Reference |

| CAS Number | 15409-60-6 | [2][3][4] |

| Molecular Formula | C₉H₁₇NO | [2][4][5] |

| Molecular Weight | 155.24 g/mol | [2][3][4] |

| IUPAC Name | 2-[(dimethylamino)methyl]cyclohexan-1-one | [2] |

| Synonyms | Mannich base, Tramadol Impurity E | [2][6] |

| Physical Form | Colorless to yellow liquid | [4][7] |

| Storage | Sealed in dry, 2-8°C | [4][7] |

Synthesis Pathway: The Mannich Reaction

The primary and most efficient route for synthesizing this compound is the Mannich reaction.[5] This three-component condensation reaction involves cyclohexanone, formaldehyde, and dimethylamine, typically in the form of its hydrochloride salt.[1][6]

Mechanistic Rationale

The reaction is acid-catalyzed and proceeds via the formation of the electrophilic Eschenmoser's salt precursor, dimethylaminomethylidene ammonium ion ([CH₂=N(CH₃)₂]⁺), from formaldehyde and dimethylamine. Cyclohexanone, under acidic conditions, forms a small equilibrium concentration of its enol tautomer. This enol then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the final product after deprotonation. The use of glacial acetic acid as a solvent, a method refined by Grunenthal, is often preferred as it can participate in the catalysis and generally leads to higher yields compared to other methods.[3][6]

Experimental Protocol: Synthesis of the Hydrochloride Salt

This protocol describes the synthesis of the hydrochloride salt of the title compound, which is often the isolated intermediate before conversion to the free base.[6][8][9]

Materials:

-

Cyclohexanone (1.0 eq)

-

Paraformaldehyde (1.2 eq)

-

Dimethylamine hydrochloride (1.0 eq)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Ethanol

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexanone, paraformaldehyde, dimethylamine hydrochloride, and a minimal amount of ethanol to create a stirrable slurry.[8][9]

-

Catalysis: Add a few drops of concentrated hydrochloric acid to the mixture.[8][9]

-

Reflux: Heat the reaction mixture to reflux (an oil bath is recommended for stable temperature control) and maintain for approximately 4-6 hours with vigorous stirring.[8][9] The progress can be monitored by TLC.

-

Work-up: After cooling, filter the hot solution to remove any unreacted paraformaldehyde. Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.[8]

-

Purification: Recrystallize the crude residue from a suitable solvent system, such as an ethanol/acetone mixture, to yield the purified this compound hydrochloride as a crystalline solid.[6][10]

Conversion to the Free Base

For applications requiring the free amine, such as the Grignard reaction, the hydrochloride salt must be neutralized.

Procedure:

-

Dissolve the hydrochloride salt in water.

-

Cool the aqueous solution in an ice bath.

-

Slowly add a strong base, such as 50% sodium hydroxide (NaOH) solution, until the solution is distinctly alkaline (pH > 12).[6]

-

Extract the liberated free base into an organic solvent like toluene or diethyl ether.

-

Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo to yield the final product as an oil.[6]

Physical and Spectroscopic Properties

Accurate characterization is crucial for verifying the identity and purity of the synthesized compound. The following tables summarize key physical and spectroscopic data.

Physical Properties

| Property | Value | Reference |

| Boiling Point | 222.3 °C at 760 mmHg | [4] |

| Density | 0.944 g/cm³ | [4] |

| Flash Point | 70.2 °C | [4] |

| Refractive Index | 1.606 | [4] |

Spectroscopic Data

Spectroscopic analysis provides the structural fingerprint of the molecule. Data is often reported for the hydrochloride salt due to its solid, crystalline nature, which simplifies handling for some techniques.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the strong carbonyl stretch. [8]

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference |

|---|---|---|---|

| ~2932, 2858 | C-H Stretch | Alkane | [8][11] |

| ~1698 | C=O Stretch | Ketone | [8][11]|

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR provides a clear map of the carbon skeleton. The following data corresponds to the hydrochloride salt in CDCl₃. [8][11]

| Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|

| 209.6 | C=O (C-1) | [8][11] |

| 56.8 | -CH₂-N (C-7) | [8][11] |

| 46.7 | C-H (C-2) | [8][11] |

| 45.0 | C-H₂ (C-6) | [8][11] |

| 42.3, 41.8 | N-(CH₃)₂ | [8][11] |

| 33.9 | C-H₂ (C-4) | [8][11] |

| 27.7 | C-H₂ (C-3) | [8][11] |

| 24.7 | C-H₂ (C-5) | [8][11]|

Mass Spectrometry (MS): Under Electron Ionization (EI), the molecule fragments in a predictable manner.

| m/z | Interpretation | Reference |

| 155 | [M]⁺ Molecular Ion | [2][11][12] |

| 58 | [CH₂=N(CH₃)₂]⁺ (Base Peak) | [2] |

The base peak at m/z 58 is highly characteristic and results from alpha-cleavage, a typical fragmentation pathway for amines, where the bond between C-2 and the aminomethyl carbon is cleaved. [13]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. [2][7]

-

Hazards: Flammable liquid and vapor (H226), Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314). [2]* Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. [2]

Conclusion

This compound is more than a simple chemical intermediate; it is a foundational component in the synthesis of complex pharmaceuticals, most notably Tramadol. A thorough understanding of its synthesis via the Mannich reaction, its distinct reactivity, and its spectroscopic signature is essential for any scientist working with this versatile molecule. The protocols and data presented in this guide serve as a comprehensive resource to ensure its safe and effective application in research and development.

References

- oc-praktikum.de. 4008 Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride.

- PrepChem.com. Synthesis of 2-[(dimethylamino)(3-pyridyl)methyl]cyclohexanone.

- PubChem. This compound | C9H17NO | CID 85838.

- LookChem. This compound.

- ORGANIC SPECTROSCOPY INTERNATIONAL. Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride.

- Cheméo. Chemical Properties of Cyclohexanone, 2-[(dimethylamino)methyl]- (CAS 15409-60-6).

- NIST WebBook. Cyclohexanone, 2-[(dimethylamino)methyl]-.

Sources

- 1. Buy 2-((Dimethylamino)methyl)-6-methylcyclohexanone (EVT-13876282) [evitachem.com]

- 2. This compound | C9H17NO | CID 85838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Buy this compound | 15409-60-6 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 15409-60-6 [sigmaaldrich.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride [orgspectroscopyint.blogspot.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cyclohexanone, 2-[(dimethylamino)methyl]- [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

2-((Dimethylamino)methyl)cyclohexanone molecular weight and formula

An In-depth Technical Guide to 2-((Dimethylamino)methyl)cyclohexanone: Synthesis, Characterization, and Applications

Introduction

This compound is a significant chemical intermediate, classified as a Mannich base, that holds a pivotal position in the landscape of organic and pharmaceutical chemistry.[1][2] Its structural architecture, featuring a cyclohexanone ring functionalized with a dimethylaminomethyl group at the alpha-position, makes it a versatile building block for the synthesis of more complex molecules.[2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic characterization, key applications in drug development, and safety protocols, tailored for researchers and scientists in the field.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NO | [3][4][5] |

| Molecular Weight | 155.24 g/mol | [3][4] |

| IUPAC Name | 2-[(dimethylamino)methyl]cyclohexan-1-one | [3][5] |

| CAS Number | 15409-60-6 | [3][4][5] |

| Appearance | Colorless transparent liquid | [4] |

| Boiling Point | 222.3 °C at 760 mmHg | [4] |

| Density | 0.944 g/cm³ | [4] |

| Flash Point | 70.2 °C | [4] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [4] |

Synthesis via the Mannich Reaction

The primary and most efficient route for synthesizing this compound is the Mannich reaction.[1][2] This is a three-component condensation reaction involving cyclohexanone, formaldehyde, and dimethylamine, typically in the form of its hydrochloride salt.[1][6][7] The reaction introduces an aminomethyl group at the alpha-position to the carbonyl group, forming the hydrochloride salt of the target compound.

Causality in Experimental Design

The choice of reagents and conditions is critical for reaction success.

-

Amine Salt: Dimethylamine hydrochloride is used because the reaction is acid-catalyzed. The salt provides the amine and the acidic environment necessary to activate the formaldehyde.

-

Formaldehyde Source: Paraformaldehyde, a solid polymer of formaldehyde, is often preferred over aqueous formaldehyde (formalin) to maintain non-aqueous conditions and simplify stoichiometry.[8]

-

Solvent: While the reaction can be run with excess cyclohexanone acting as a solvent, methods using glacial acetic acid have been reported to provide higher yields.[1][6] Ethanol is also commonly used as a solvent.[8]

Workflow for Synthesis and Isolation

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of the Hydrochloride Salt

This protocol is adapted from established laboratory procedures for the Mannich reaction.[6][8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.0 eq) in ethanol.

-

Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours with vigorous stirring. The reaction progress can be monitored by TLC.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Crystallization: Dissolve the resulting residue in a minimal amount of hot ethanol. Allow the solution to cool to room temperature, then place it in an ice bath or freezer to induce crystallization of the hydrochloride salt. Acetone can also be added to the residue to produce a slurry.[6]

-

Isolation: Collect the crystalline product by vacuum filtration, wash with cold acetone or diethyl ether to remove impurities, and dry in a desiccator.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the hydrochloride salt, the ¹³C NMR spectrum in CDCl₃ would show a characteristic peak for the carbonyl carbon (C=O) around 209 ppm and distinct peaks for the aminomethyl group.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A strong absorption band is expected around 1700 cm⁻¹ corresponding to the C=O stretching of the ketone.[8] C-H stretching bands for the alkane structure are also prominent.[5][8]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight. The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 155.[9] The fragmentation pattern can provide further structural information.

Core Application in Drug Development: Synthesis of Tramadol

The most significant industrial and pharmaceutical application of this compound is its role as the key precursor in the synthesis of Tramadol, a widely used centrally acting analgesic.[1][2][7]

The Grignard Reaction Pathway

The synthesis involves a Grignard reaction, a powerful method for forming carbon-carbon bonds.[1] The ketone functionality of the Mannich base is reacted with an aryl magnesium halide, specifically 3-methoxyphenylmagnesium bromide.[1][10] This reaction converts the ketone into a tertiary alcohol, creating a second stereocenter and resulting in a mixture of diastereomers ((±)-cis and (±)-trans).[1]

Caption: Synthetic pathway from the precursor to the analgesic drug Tramadol.

Controlling Stereoselectivity

Standard Grignard procedures often yield a diastereomeric ratio of approximately 80:20 (trans:cis).[1] However, the desired biologically active isomer of Tramadol is the cis-isomer.[1] Consequently, significant research has focused on controlling the stereochemical outcome of this reaction. Patented methods describe the use of additives, such as inorganic lithium salts, and specific solvent systems to influence the diastereoselectivity of the Grignard reaction, aiming to increase the yield of the desired isomer.[10]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.

GHS Hazard Information

| Hazard Class | Hazard Statement | Pictogram |

| Flammable liquids | H226: Flammable liquid and vapor | 🔥 |

| Acute toxicity, oral | H302: Harmful if swallowed | ❗ |

| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage | corrosive |

Data aggregated from GHS information provided to the ECHA C&L Inventory.[3]

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[11][12]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11][12]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[12] Use non-sparking tools and take precautionary measures against static discharge.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically between 2-8°C.[12]

-

First Aid: In case of skin contact, immediately flush with plenty of water.[11] For eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move to fresh air.[11] Seek immediate medical attention in all cases of exposure.

Conclusion

This compound is more than a simple organic compound; it is a testament to the utility of the Mannich reaction and a cornerstone in the synthesis of vital pharmaceuticals. Its well-defined synthesis, clear characterization profile, and critical role as a precursor to Tramadol underscore its importance. A thorough understanding of its properties, reaction mechanisms, and safety protocols is essential for any researcher or scientist working with this versatile and powerful chemical intermediate.

References

- PubChem. (n.d.). This compound | C9H17NO. National Center for Biotechnology Information.

- LookChem. (n.d.). This compound.

- NIST. (n.d.). Cyclohexanone, 2-[(dimethylamino)methyl]-. NIST Chemistry WebBook, SRD 69.

- PrepChem.com. (n.d.). Synthesis of 2-[(dimethylamino)(3-pyridyl)methyl]cyclohexanone.

- NIST. (n.d.). Mass Spectrum Data for Cyclohexanone, 2-[(dimethylamino)methyl]-. NIST Chemistry WebBook, SRD 69.

- OC-Praktikum. (2006). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride.

- Google Patents. (2005). US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.

- Google Patents. (1999). US5877351A - Preparation and purification process for 2-(dimethylamino)methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.

- PragmaMarketResearch. (2025). Dimethylaminomethyl Cyclohexanone Market Size Trend & Outlook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 15409-60-6 [smolecule.com]

- 3. This compound | C9H17NO | CID 85838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. Cyclohexanone, 2-[(dimethylamino)methyl]- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]

- 11. aksci.com [aksci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 2-[(Dimethylamino)methyl]cyclohexan-1-one: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-[(Dimethylamino)methyl]cyclohexan-1-one, a pivotal intermediate in pharmaceutical synthesis. The document delves into its chemical identity, synthesis via the Mannich reaction, detailed spectroscopic and physical characterization, chemical properties, and its significant applications, most notably as a precursor to the analgesic drug, Tramadol. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction

2-[(Dimethylamino)methyl]cyclohexan-1-one, a Mannich base with the chemical formula C₉H₁₇NO, is a bifunctional molecule of considerable interest in organic and medicinal chemistry.[1] Its structure incorporates both a ketone and a tertiary amine, affording a unique reactivity profile that makes it a versatile building block for the synthesis of more complex molecules.[1] The strategic placement of the aminomethyl group at the alpha position to the carbonyl functionality is key to its utility, particularly in the construction of pharmacologically active compounds. The most prominent application of this compound is its role as a key intermediate in the industrial synthesis of (±)-cis-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol, widely known as Tramadol.[1] This guide aims to provide an in-depth understanding of this molecule, from its synthesis and characterization to its application in multi-step organic synthesis.

Synthesis of 2-[(Dimethylamino)methyl]cyclohexan-1-one

The primary and most efficient route for the synthesis of 2-[(Dimethylamino)methyl]cyclohexan-1-one is the Mannich reaction.[2] This classic three-component condensation reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1]

The Mannich Reaction: Mechanism and Rationale

The Mannich reaction, in this context, involves the condensation of cyclohexanone (the compound with an acidic α-proton), formaldehyde (a non-enolizable aldehyde), and dimethylamine (a secondary amine), typically in the form of its hydrochloride salt.[2] The reaction is generally acid-catalyzed.[1]

The mechanism proceeds in two main stages:

-

Formation of the Eschenmoser-like salt (iminium ion): Dimethylamine first reacts with formaldehyde to form a dimethylaminomethylol, which, under acidic conditions, readily dehydrates to form the highly electrophilic N,N-dimethylmethyleneiminium ion.

-

Nucleophilic attack by the enol: Cyclohexanone, under acidic conditions, establishes an equilibrium with its enol tautomer. The electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the final α-aminomethylated product.

Figure 1: Mechanism of the Mannich reaction for the synthesis of 2-[(Dimethylamino)methyl]cyclohexan-1-one.

Experimental Protocol: Synthesis of the Hydrochloride Salt

A common and reliable laboratory procedure involves the synthesis of the hydrochloride salt of the title compound, which is a stable, crystalline solid.[3][4]

Materials:

-

Cyclohexanone (9.82 g, 100 mmol)

-

Paraformaldehyde (3.60 g, 120 mmol)

-

Dimethylamine hydrochloride (8.16 g, 100 mmol)

-

Concentrated Hydrochloric Acid (0.4 mL)

-

Ethanol

-

Acetone

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexanone, paraformaldehyde, dimethylamine hydrochloride, and 4 mL of ethanol.[3]

-

Add 0.4 mL of concentrated hydrochloric acid to the mixture.[3]

-

Heat the mixture to reflux with stirring for 4 hours.[3]

-

After the reaction is complete, filter the hot solution to remove any insoluble impurities.

-

Evaporate the solvent from the filtrate using a rotary evaporator.

-

Dissolve the resulting residue in a minimal amount of hot ethanol.

-

Allow the solution to cool to room temperature and then add acetone to induce crystallization. For complete crystallization, the solution can be stored overnight in a freezer.[3]

-

Collect the crystalline product by suction filtration using a Büchner funnel and wash with cold acetone.

-

Dry the product in a desiccator over silica gel.

This procedure typically yields the hydrochloride salt of 2-[(Dimethylamino)methyl]cyclohexan-1-one as a white crystalline solid.[3]

Figure 2: Experimental workflow for the synthesis of 2-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride.

Alternative Synthetic Routes

While the Mannich reaction is the most direct and widely used method, other strategies for the synthesis of α-amino ketones exist in the literature. These can include:

-

α-Halogenation followed by Nucleophilic Substitution: This involves the initial α-halogenation of cyclohexanone, followed by substitution with dimethylamine. However, this route can be complicated by side reactions such as elimination and over-alkylation.

-

Reductive Amination of 1,2-Cyclohexanedione: This method provides a direct route but requires the less common starting material, 1,2-cyclohexanedione, and typically involves catalytic hydrogenation under pressure.[5]

-

Rearrangement Reactions: Methods like the Neber, Schmidt, or Hofmann rearrangements can be employed to synthesize α-aminocyclohexanones from different starting materials, though they may not be as direct for this specific N,N-dimethylated product.[5]

A comprehensive review of modern α-amino ketone syntheses reveals numerous methodologies, including electrophilic amination of enolates and reactions involving α-diazo or α-hydroxy ketones.[6] However, for the specific synthesis of 2-[(Dimethylamino)methyl]cyclohexan-1-one, the Mannich reaction remains the most practical and scalable approach.[7]

Spectroscopic and Physical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

The free base of 2-[(Dimethylamino)methyl]cyclohexan-1-one is a colorless to light yellow liquid, while its hydrochloride salt is a white crystalline solid.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| Molecular Formula | C₉H₁₇NO | C₉H₁₈ClNO | [8] |

| Molecular Weight | 155.24 g/mol | 191.70 g/mol | [8] |

| Appearance | Colorless to light yellow liquid | White crystalline solid | [2] |

| Boiling Point | 222.3 °C at 760 mmHg | N/A | [2] |

| Melting Point | N/A | 156-158 °C | [3][4] |

| Density | 0.944 g/cm³ | N/A | [2] |

Spectroscopic Analysis

A detailed analysis of the proton NMR spectrum is crucial for structural elucidation. For the free base in a non-protonating solvent like CDCl₃, the following signals are expected:

-

δ ~2.2-2.5 ppm (m, 1H): The methine proton at the C2 position, coupled to the adjacent methylene protons of the ring and the methylene protons of the dimethylaminomethyl group.

-

δ ~2.2 ppm (s, 6H): A sharp singlet corresponding to the six equivalent protons of the two methyl groups on the nitrogen atom.

-

δ ~2.0-2.8 ppm (m, 4H): Complex multiplets for the methylene protons of the dimethylaminomethyl group and the methylene protons at the C6 position (α to the carbonyl).

-

δ ~1.4-1.9 ppm (m, 6H): Overlapping multiplets for the remaining methylene protons of the cyclohexanone ring at positions C3, C4, and C5.

The carbon NMR spectrum provides key information about the carbon skeleton. The reported chemical shifts for the hydrochloride salt in CDCl₃ are as follows:[3]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (C1) | 209.58 |

| -CH₂-N (C7) | 56.80 |

| C-N (C2) | 46.69 |

| C6 | 44.99 |

| N-(CH₃)₂ | 42.26, 41.75 |

| C4 | 33.88 |

| C3 | 27.70 |

| C5 | 24.70 |

The presence of two distinct signals for the methyl carbons in the hydrochloride salt spectrum suggests restricted rotation around the C-N bond due to protonation.

The IR spectrum confirms the presence of the key functional groups. For the hydrochloride salt, characteristic absorption bands are observed at:[3]

-

~2932 cm⁻¹ and 2858 cm⁻¹: C-H stretching vibrations of the alkane backbone.

-

~1698 cm⁻¹: A strong absorption corresponding to the C=O stretching of the ketone.

-

~3068 cm⁻¹ and 3020 cm⁻¹: N-H stretching, indicative of the protonated amine in the hydrochloride salt.

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak (M⁺) for the free base is expected at m/z = 155. The fragmentation is dominated by α-cleavage, a typical pathway for both ketones and amines.[1]

Predicted Fragmentation Pathways:

-

α-Cleavage adjacent to the nitrogen: This is the most favorable fragmentation, leading to the loss of a cyclohexanone radical and the formation of a resonance-stabilized iminium cation at m/z = 58 ([CH₂=N(CH₃)₂]⁺). This is often the base peak in the spectrum.

-

α-Cleavage at the carbonyl group: Cleavage of the C1-C2 or C1-C6 bond can lead to the formation of acylium ions.

-

Ring cleavage: The cyclohexanone ring can undergo fragmentation, leading to various smaller charged fragments.

The mass spectrum typically shows a prominent peak at m/z 58, consistent with the stable dimethylaminomethyl iminium ion.

Chemical Properties and Reactivity

The dual functionality of 2-[(Dimethylamino)methyl]cyclohexan-1-one dictates its chemical behavior.

-

The Ketone Group: The carbonyl group can undergo a wide range of nucleophilic addition reactions. This is most notably exploited in the Grignard reaction for the synthesis of Tramadol. It can also be reduced to the corresponding alcohol or participate in enolate chemistry.[1]

-

The Tertiary Amine Group: The dimethylamino group imparts basicity to the molecule and can act as a nucleophile or a directing group in certain reactions. In its protonated form, it can influence the stereochemical outcome of reactions at the adjacent carbonyl center.

Applications in Organic Synthesis

Keystone in the Synthesis of Tramadol

The primary industrial application of 2-[(Dimethylamino)methyl]cyclohexan-1-one is as the direct precursor to the analgesic Tramadol.[1] This synthesis is a classic example of a Grignard reaction, where the ketone is attacked by an organometallic nucleophile.

The process involves reacting the free base of 2-[(Dimethylamino)methyl]cyclohexan-1-one with 3-methoxyphenylmagnesium bromide. This reaction creates a new stereocenter at the C1 position, resulting in a mixture of diastereomers (cis and trans). The desired product, Tramadol, is the (±)-cis isomer.

Figure 3: Grignard reaction of 2-[(Dimethylamino)methyl]cyclohexan-1-one to synthesize Tramadol.

A Versatile Building Block

Beyond its role in Tramadol synthesis, this Mannich base is a valuable building block for other complex molecules. Its bifunctional nature allows for a range of subsequent transformations. For example, it has been used as a starting material in the synthesis of other pharmacologically relevant structures, such as 2-[(dimethylamino)(3-pyridyl)methyl]cyclohexanol, through reduction of the ketone followed by other modifications.[1] The aminomethylcyclohexanone scaffold is also found in derivatives of other drugs, such as ketamine, highlighting the importance of this structural motif in medicinal chemistry.[9]

Safety and Handling

2-[(Dimethylamino)methyl]cyclohexan-1-one is classified as a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-[(Dimethylamino)methyl]cyclohexan-1-one is a fundamentally important molecule in synthetic organic chemistry, with its significance underscored by its crucial role in the production of the widely used analgesic, Tramadol. Its synthesis via the robust and efficient Mannich reaction, coupled with its versatile reactivity, makes it an invaluable precursor for drug development and the construction of complex molecular architectures. This guide has provided a detailed examination of its synthesis, characterization, and applications, offering a solid foundation for researchers and scientists working in this field.

References

- BenchChem. (2025, December). A Comparative Guide to the Synthesis of 2-Aminocyclohexanones.

- PrepChem.com. (n.d.). Synthesis of 2-[(dimethylamino)(3-pyridyl)methyl]cyclohexanone.

- Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. RSC Publishing.

- BenchChem. (2025, December). Application Notes and Protocols: 2-(Methylamino)cyclohexanone Hydrochloride as a Versatile Building Block in Total Synthesis.

- ResearchGate. (n.d.). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative.

- BenchChem. (n.d.). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(Methylamino)cyclohexanone Hydrochloride.

- LookChem. (n.d.). 2-((Dimethylamino)methyl)cyclohexanone.

- oc-praktikum.de. (2006, March). 4008 Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride.

- ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, September 6). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride.

- PubChem. (n.d.). This compound.

- NIST WebBook. (n.d.). Cyclohexanone, 2-[(dimethylamino)methyl]-.

- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.

- NIST WebBook. (n.d.). Cyclohexanone, 2-[(dimethylamino)methyl]-.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 5. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cyclohexanone, 2-[(dimethylamino)methyl]- [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

This guide provides a comprehensive technical overview for the synthesis of 2-((Dimethylamino)methyl)cyclohexanone hydrochloride, a key intermediate in pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol to deliver field-proven insights into the reaction's nuances, ensuring a thorough understanding of the underlying chemical principles and practical considerations for successful and scalable synthesis.

Introduction: Strategic Importance of a Versatile Mannich Base

This compound is a significant synthetic building block, primarily recognized for its role as a precursor in the production of various active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both a ketone and a tertiary amine, allows for a diverse array of subsequent chemical modifications. The hydrochloride salt form enhances its stability and handling properties, making it a preferred form for storage and further reactions.

The most prominent application of this compound is as a key intermediate in the synthesis of the analgesic drug Tramadol. The synthesis of Tramadol from this precursor involves a Grignard reaction, a powerful method for forming carbon-carbon bonds.[1] Understanding the efficient and controlled synthesis of this Mannich base is therefore of paramount importance in pharmaceutical chemistry.

The Core Synthesis: A Deep Dive into the Mannich Reaction

The primary and most efficient route to this compound hydrochloride is the Mannich reaction. This classic three-component condensation reaction involves an α-CH acidic compound (cyclohexanone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine), typically as its hydrochloride salt.[1][2]

The Underlying Mechanism: From Iminium Ion to β-Amino Ketone

The Mannich reaction proceeds through a well-established mechanism initiated by the formation of an electrophilic iminium ion from the reaction of dimethylamine and formaldehyde.[2][3] The acidic conditions of the reaction facilitate this step.[4]

Simultaneously, the acid catalyst promotes the tautomerization of cyclohexanone to its more nucleophilic enol form.[3][5] The enol then attacks the iminium ion, leading to the formation of the β-aminocarbonyl compound, the Mannich base.[2][3]

Caption: Mechanism of the Mannich Reaction for the synthesis of this compound.

Causality Behind Experimental Choices

A robust and reproducible synthesis hinges on the careful selection and control of reaction parameters.

-

Reactants and Reagents:

-

Cyclohexanone: Serves as the enolizable ketone, providing the acidic α-protons necessary for the reaction.

-

Paraformaldehyde: A stable, solid polymer of formaldehyde, it is a convenient and safer alternative to gaseous formaldehyde.[6] It depolymerizes in situ under acidic conditions to provide the required formaldehyde.

-

Dimethylamine Hydrochloride: Using the hydrochloride salt of the amine is crucial.[2] This salt exists in equilibrium with the free amine and a proton, maintaining the acidic conditions required for both iminium ion and enol formation.[3]

-

Acid Catalyst (Hydrochloric Acid): A catalytic amount of a strong mineral acid like HCl is essential. It serves three primary functions: promoting keto-enol tautomerism, activating the formaldehyde towards nucleophilic attack by the amine, and facilitating the dehydration step in iminium ion formation.[5]

-

-

Solvent System:

-

Ethanol: A common choice as it effectively dissolves the reactants and facilitates a suitable reaction temperature under reflux.[7]

-

Glacial Acetic Acid: In some protocols, particularly those aiming for higher yields, glacial acetic acid is used as the solvent.[1] Its acidic nature contributes to the catalysis of the reaction.[1]

-

-

Reaction Temperature and Time:

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis and purification of the target compound.

Materials and Equipment

| Material/Equipment | Specification |

| Round bottom flask | Appropriate size for the reaction scale |

| Reflux condenser | |

| Magnetic stirrer with heating mantle | |

| Büchner funnel and suction flask | |

| Rotary evaporator | |

| Desiccator | With a suitable desiccant (e.g., silica gel) |

| Cyclohexanone | Reagent grade |

| Paraformaldehyde | Reagent grade |

| Dimethylamine hydrochloride | Reagent grade |

| Concentrated Hydrochloric Acid | Reagent grade |

| Ethanol | Anhydrous or 95% |

| Acetone | Reagent grade, cold |

Step-by-Step Synthesis and Purification

Caption: Experimental workflow for the synthesis and purification of this compound hydrochloride.

-

Reaction Setup: In a round bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.0 eq) in ethanol.[6]

-

Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).[6]

-

Reaction: Heat the mixture to reflux with vigorous stirring for approximately 4 hours.[6][7]

-

Work-up: After the reaction is complete, filter the hot solution to remove any insoluble impurities.[6]

-

Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.[6]

-

Purification by Recrystallization:

-

Isolation and Drying:

Process Optimization and Troubleshooting

-

Low Yield:

-

Incomplete Reaction: Ensure the reaction is refluxed for the specified duration. Monitoring the reaction by TLC can be beneficial.

-

Impure Reactants: The purity of the starting materials is critical. Use of high-purity reagents can significantly improve yields.[8]

-

Suboptimal Crystallization: The ratio of ethanol to acetone is crucial for efficient crystallization. If the product oils out, redissolve it in a slightly larger volume of hot ethanol before adding acetone.

-

-

Formation of Byproducts:

-

The primary byproducts can arise from self-condensation of cyclohexanone (an aldol reaction) or the formation of bis-Mannich products. The use of a slight excess of formaldehyde and maintaining acidic conditions helps to minimize these side reactions.

-

Product Characterization: Ensuring Purity and Identity

Thorough characterization of the final product is essential to confirm its identity and purity.

| Parameter | Typical Value (Purified) | Reference |

| Melting Point | 157-158 °C | [6] |

| ¹³C NMR (CDCl₃) | [7] | |

| C-1 (C=O) | ~209.6 ppm | [7] |

| C-7 (-CH₂-N) | ~56.8 ppm | [7] |

| C-2 (-CH-) | ~46.7 ppm | [7] |

| N-(CH₃)₂ | ~42.3, 41.8 ppm | [7] |

| IR (film) | [7] | |

| C=O stretch | ~1698 cm⁻¹ | [7] |

| N-H stretch | ~3068, 3020 cm⁻¹ | [7] |

| C-H stretch (alkane) | ~2932, 2858 cm⁻¹ | [7] |

Conclusion: A Foundational Synthesis for Pharmaceutical Advancement

The synthesis of this compound hydrochloride via the Mannich reaction is a robust and well-established procedure. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can consistently achieve high yields of a pure product. This guide provides the necessary technical depth and practical insights to empower scientists in their pursuit of developing novel and effective pharmaceuticals.

References

- Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2025). Master Organic Chemistry.

- Mannich Reaction. (n.d.). Chemistry Steps.

- Mannich Reaction. (2021). Professor Dave Explains.

- Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. (2019). Chinese Journal of Organic Chemistry.

- Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. (2006). NOP.

- 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2023). The Journal of Organic Chemistry.

- MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. (n.d.). AdiChemistry.

- This compound. (n.d.). LookChem.

- Synthesis and anthelmintic assessment of 2-((Dimethylamino) methyl) cyclohexanone mannich base derivatives. (2025). ResearchGate.

- Synthesis of (+/-)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols. (n.d.). Google Patents.

- Synthesis of 2-[(dimethylamino)(3-pyridyl)methyl]cyclohexanone. (n.d.). PrepChem.com.

- Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts. (n.d.). Google Patents.

- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). ResearchGate.

- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). DARU Journal of Pharmaceutical Sciences.

- Crystallization of hydrohalides of pharmaceutical compounds. (n.d.). Google Patents.

- Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. (n.d.). The Royal Society of Chemistry.

- The crystalline forms of nine hydrochloride salts of substituted tryptamines. (2021). PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride [orgspectroscopyint.blogspot.com]

- 3. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Guide to 2-((Dimethylamino)methyl)cyclohexanone: Synthesis, Characterization, and Application of a Key Mannich Base Intermediate

Foreword

In the landscape of modern organic synthesis and pharmaceutical development, the strategic use of versatile intermediates is paramount. Among these, Mannich bases hold a distinguished position, enabling efficient carbon-carbon bond formation and the introduction of pivotal functional groups. This guide focuses on a particularly significant example: 2-((Dimethylamino)methyl)cyclohexanone. This bifunctional molecule, containing both a ketone and a tertiary amine, serves as a cornerstone in the synthesis of complex molecules, most notably the widely used analgesic, Tramadol.[1][2] This document provides an in-depth exploration of its synthesis via the classic Mannich reaction, its characterization, and its critical role as a precursor in multi-step synthetic pathways, designed for researchers, chemists, and professionals in drug development.

The Mannich Reaction: A Foundation for Synthesis

The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[3][4] In this case, the synthesis involves cyclohexanone, formaldehyde, and a secondary amine (dimethylamine), typically in the form of its hydrochloride salt.[1] The reaction efficiently grafts a dimethylaminomethyl moiety onto the cyclohexanone ring, yielding the desired β-amino carbonyl compound, known as a Mannich base.[5][6]

Reaction Mechanism

Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues. The process unfolds in three primary steps:[3][5][6]

-

Formation of the Iminium Ion: The reaction initiates with the condensation of dimethylamine and formaldehyde to form an electrophilic iminium ion (a precursor to Eschenmoser's salt). This ion is the key electrophile in the reaction.

-

Enolization of Cyclohexanone: The cyclohexanone, which possesses acidic α-protons, undergoes tautomerization to its more nucleophilic enol form. This step is often catalyzed by acid or base.[7]

-

Nucleophilic Attack: The enol form of cyclohexanone attacks the iminium ion, forming a new carbon-carbon bond and yielding the final this compound product after proton transfer.

The following diagram illustrates this mechanistic pathway.

Caption: Mechanism of the Mannich reaction for the synthesis of this compound.

Synthesis and Purification Protocol

The target compound is typically synthesized and isolated as its hydrochloride salt, which enhances stability and simplifies handling.[8] While several methods exist, including the higher-yield Grunenthal method using glacial acetic acid, a common and reliable laboratory-scale protocol utilizes an acid-catalyzed reaction in ethanol.[1][9]

Experimental Protocol: Synthesis of the Hydrochloride Salt

This protocol is a robust method for producing the hydrochloride salt of the Mannich base.

Materials:

-

Cyclohexanone

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Concentrated Hydrochloric Acid (catalyst)

-

Ethanol (solvent)

-

Acetone (for crystallization)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.0 eq).[10]

-

Solvent and Catalyst Addition: Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).[2][10] The acid serves to catalyze both the formation of the iminium ion and the enolization of the ketone.

-

Reflux: Heat the mixture to reflux under constant stirring for approximately 4 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, filter the hot solution to remove any insoluble impurities. Evaporate the solvent from the filtrate using a rotary evaporator to obtain a crude residue.[10]

-

Crystallization and Purification: Dissolve the residue in a minimum amount of hot ethanol. Allow the solution to cool to room temperature, then add acetone to induce crystallization.[2] For complete precipitation, the mixture can be stored overnight in a freezer.[10]

-

Isolation: Collect the crystalline product by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold acetone to remove soluble impurities and dry the product in a desiccator over silica gel.[2][10] A second recrystallization from an ethanol/acetone mixture can be performed for higher purity.[2]

Conversion to the Free Base

For subsequent reactions, such as a Grignard reaction, the hydrochloride salt must be converted to its free base form. This is a straightforward acid-base extraction.

Procedure:

-

Dissolution: Dissolve the dried this compound hydrochloride in water.

-

Basification: Cool the aqueous solution in an ice bath and slowly add a strong base, such as 50% sodium hydroxide (NaOH) solution, until the mixture is strongly alkaline (pH > 12).[9] This deprotonates the amine, liberating the free base.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent, such as toluene or diethyl ether.[9]

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the free base, typically as an oil.

Physicochemical Properties and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.

Key Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-[(dimethylamino)methyl]cyclohexan-1-one | [11] |

| Molecular Formula | C₉H₁₇NO (Free Base) / C₉H₁₈ClNO (HCl Salt) | [11][12] |

| Molecular Weight | 155.24 g/mol (Free Base) / 191.70 g/mol (HCl Salt) | [1][9][13] |

| CAS Number | 15409-60-6 (Free Base) / 42036-65-7 (HCl Salt) | [1][12] |

| Appearance | White crystalline solid (HCl Salt) | [14] |

| Melting Point | 157-158 °C (Purified HCl Salt) | [10] |

Spectroscopic Data (for the Hydrochloride Salt)

Spectroscopic analysis provides a definitive structural fingerprint of the molecule.

| Technique | Observation | Interpretation |

| IR (Film) | Strong absorption at ~1698 cm⁻¹ | C=O stretching vibration of the ketone.[10] |

| Broad absorption at ~3000-2800 cm⁻¹ | N-H stretching of the ammonium salt and C-H stretching.[10] | |

| ¹³C NMR (CDCl₃) | δ ≈ 209.6 ppm | Carbonyl carbon (C-1).[10] |

| δ ≈ 56.8 ppm | Methylene carbon of the aminomethyl group (C-7).[10] | |

| δ ≈ 46.7 ppm | Methine carbon of the cyclohexanone ring (C-2).[10] | |

| δ ≈ 42.3 ppm | Methyl carbons of the dimethylamino group.[10] | |

| Mass Spec (Free Base) | m/z = 155 | Molecular Ion Peak [M]⁺.[11][15] |

| m/z = 58 | Base peak, corresponding to [CH₂=N(CH₃)₂]⁺ fragment.[14] |

Core Application: A Pivotal Intermediate in Tramadol Synthesis

The primary and most well-documented application of this compound is as the key precursor in the industrial synthesis of the analgesic drug Tramadol.[16][17][18] The synthesis involves a Grignard reaction, which adds an aryl group to the carbonyl carbon of the Mannich base.

The Grignard Reaction Step

The free base of the Mannich intermediate is reacted with 3-methoxyphenylmagnesium bromide.[1][19] This organometallic reagent adds to the ketone, forming a tertiary alcohol. This reaction creates a second stereocenter, resulting in a mixture of diastereomers (cis and trans).[19] The desired product for Tramadol is the (RR,SS) racemic mixture, which corresponds to the cis isomer relative to the aminomethyl and hydroxyl groups.[20]

General Synthetic Workflow to Tramadol

The following diagram outlines the high-level workflow from the starting materials to the final active pharmaceutical ingredient (API).

Caption: Synthetic workflow for Tramadol production using the Mannich base intermediate.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are critical for ensuring safety and maintaining compound integrity.

-

Hazards: The hydrochloride salt is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[13][21][22]

-

Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[23] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22] Avoid generating dust.[22]

-

Storage: Store the hydrochloride salt in a tightly closed container in a cool, dry place, protected from light.[24] Primary α- and β-aminoketones can be unstable, which is why they are almost always handled as their more stable hydrochloride salts.[8] The free base should be used relatively quickly after preparation or stored under an inert atmosphere at low temperatures to prevent degradation.

Conclusion

This compound is more than a simple organic molecule; it is a testament to the power of classic name reactions in enabling complex molecular architecture. Its straightforward synthesis via the Mannich reaction, coupled with its unique bifunctional nature, makes it an invaluable intermediate for the pharmaceutical industry. A thorough understanding of its synthesis, properties, and reactivity provides chemists with a reliable tool for building sophisticated target molecules, streamlining pathways, and ultimately, advancing the development of critical medicines.

References

- oc-praktikum.de. (2006, March). 4008 Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride.

- Testbook. (n.d.). Mannich Reaction Mechanism: Learn Example, Step by Step Mechanism.

- Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. The Journal of Organic Chemistry, 25(3), 419–423.

- ResearchGate. (2021, November). Synthesis and anthelmintic assessment of 2-((Dimethylamino) methyl) cyclohexanone mannich base derivatives.

- Crasto, A. M. (2014, September 6). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. ORGANIC CHEMISTRY SELECT. [Link]

- Patsnap. (n.d.). Method for synthesizing tramadol hydrochloride. Eureka. [Link]

- Wikipedia. (n.d.). Mannich reaction.

- Quick Company. (n.d.). A Commercially Viable Process For The Preparation Of Tramadol.

- Slideshare. (n.d.). Comparitive Study of Tramadol Synthsis.

- Google Patents. (n.d.). US5877351A - Preparation and purification process for 2-(dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.

- Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-327. [Link]

- Synthonix. (n.d.). This compound hydrochloride.

- New Drug Approvals. (2015, October 29). TRAMADOL.

- ResearchGate. (n.d.). (PDF) Synthesis of Tramadol and Analogous.

- Chemistry LibreTexts. (2023, January 22). Mannich Reaction.

- PubChem. (n.d.). 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride.

- BYJU'S. (n.d.). Mannich Reaction Mechanism.

- SpectraBase. (n.d.). 2-(N,N-DIMETHYLAMINOMETHYL)-CYCLOHEXANONE.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.

- PrepChem.com. (n.d.). Synthesis of 2-[(dimethylamino)(3-pyridyl)methyl]cyclohexanone.

- Journal of Xi'an Shiyou University, Natural Sciences Edition. (2023). AN APPROACH TO SYNTHESIS OF TRAMADOL DRUG DERIVATIVES, CHARACTERIZATION PHARMACOKINETICS AND COMPARISON OF BIOLOGICAL ACTIVITIES. 66(05).

- Wikipedia. (n.d.). Aminoaldehydes and aminoketones.

- Wikipedia. (n.d.). Tramadol.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. testbook.com [testbook.com]

- 6. byjus.com [byjus.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. This compound | C9H17NO | CID 85838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthonix, Inc > 42036-65-7 | this compound hydrochloride [synthonix.com]

- 13. 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | C9H18ClNO | CID 359482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scielo.org.mx [scielo.org.mx]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Method for synthesizing tramadol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 17. Comparitive Study of Tramadol Synthsis | PPTX [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. A Commercially Viable Process For The Preparation Of Tramadol [quickcompany.in]

- 20. Tramadol - Wikipedia [en.wikipedia.org]

- 21. lgcstandards.com [lgcstandards.com]

- 22. aksci.com [aksci.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

The Mannich Reaction of Cyclohexanone: A Deep Dive into Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mannich reaction, a cornerstone of organic synthesis, facilitates the aminoalkylation of an acidic proton located alpha to a carbonyl group. This in-depth guide focuses on the application of this reaction to cyclohexanone, a common and versatile substrate. We will dissect the core mechanism, explore the critical interplay of reagents and reaction conditions, and provide actionable experimental protocols. This whitepaper aims to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize the Mannich reaction in the synthesis of novel chemical entities, particularly within the realm of drug discovery and development. The final product, a β-amino-carbonyl compound, also known as a Mannich base, is a valuable synthon for a variety of more complex molecules.[1][2][3]

The Core Mechanism: A Tri-Molecular Condensation

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, cyclohexanone), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[1][3] The reaction proceeds through a series of well-defined steps, each critical to the formation of the final Mannich base.

Formation of the Iminium Ion: The Electrophilic Driver

The reaction is initiated by the formation of an electrophilic iminium ion from the amine and formaldehyde.[2][3] This acid-catalyzed process begins with the nucleophilic attack of the amine on the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the highly reactive iminium ion.[4] The stability and reactivity of this iminium species are paramount to the success of the reaction.

For instance, the reaction between dimethylamine and formaldehyde generates the N,N-dimethylmethaniminium ion.[5] A particularly effective and stable source of this iminium ion is Eschenmoser's salt (dimethyl(methylidene)ammonium iodide), which can be prepared beforehand and often leads to higher yields and cleaner reactions.[6][7][8]

Caption: Formation of the electrophilic iminium ion.

Enolization of Cyclohexanone: Generating the Nucleophile

Concurrently, the cyclohexanone, which possesses acidic α-protons, undergoes tautomerization to its enol form under the acidic reaction conditions.[1][2][3] This keto-enol tautomerism is a crucial equilibrium, as the enol form is the active nucleophile in the reaction.[9][10] The electron-rich double bond of the enol is poised to attack the electrophilic iminium ion.

The position of the enolization equilibrium can be influenced by the reaction conditions. Generally, acid catalysis favors the formation of the more substituted enol (the thermodynamic enol), although in the case of unsubstituted cyclohexanone, only one enol form is possible.

Caption: A typical experimental workflow for the Mannich reaction of cyclohexanone.

Field-Proven Insights and Considerations

Choice of Amine

The Mannich reaction is generally effective with primary and secondary aliphatic amines. A[4]romatic amines are typically less reactive. T[4][6]ertiary amines are unsuitable as they lack the necessary N-H proton to form the iminium ion intermediate.

[2]#### 3.2. Catalyst Selection

While the Mannich reaction can be acid-catalyzed, various other catalysts have been explored to improve yields, selectivity, and reaction conditions. For instance, ZnO nanoparticles have been shown to effectively catalyze the Mannich reaction of cyclohexanone with aromatic aldehydes and anilines in water. O[11]ther catalysts, such as CaCl2 and various bismuth catalysts, have also been successfully employed.

[12][13][14]#### 3.3. Potential Side Reactions

A potential side reaction can occur if the newly formed Mannich base still possesses an N-H proton (i.e., if a primary amine was used). In such cases, the product can react further with formaldehyde to form a more complex mixture. U[9]sing a secondary amine, as in the protocol above, circumvents this issue.

Applications in Drug Development

Mannich bases derived from cyclohexanone and other ketones are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. T[15][16][17]he introduction of the aminomethyl group provides a handle for further functionalization, allowing for the construction of complex heterocyclic systems and other scaffolds of medicinal interest. F[18]or example, Mannich bases are precursors to α,β-unsaturated ketones, which are important Michael acceptors in various biological processes.

The Mannich reaction of cyclohexanone is a robust and versatile transformation that provides efficient access to valuable β-amino ketone building blocks. A thorough understanding of the underlying mechanism, including the formation of the iminium ion and the enol, is crucial for optimizing reaction conditions and achieving desired outcomes. The insights and protocols presented in this guide are intended to empower researchers to confidently apply this powerful reaction in their synthetic endeavors, ultimately contributing to the advancement of chemical synthesis and drug discovery.

References

- Wikipedia. Mannich reaction. [Link]

- Chemistry LibreTexts. Mannich Reaction. [Link]

- BYJU'S. Mannich Reaction Mechanism. [Link]

- Chemistry Steps. Mannich Reaction. [Link]

- AdiChemistry.

- Wikipedia. Eschenmoser's salt. [Link]

- Testbook. Mannich Reaction Mechanism: Learn Example, Step by Step Mechanism. [Link]

- NROChemistry. Mannich Reaction. [Link]

- Slideshare. Addition Reactions with Amines and Iminium ions Mannich reaction..pptx. [Link]

- ChemTube3D. Mannich reaction (Addition of imine salt to ketone). [Link]

- ChemTube 3D.

- Digital Repository.

- ResearchGate. Mannich reaction of cyclohexanone/acetophenone, benzaldehydes and anilines.. [Link]

- RSC Publishing.

- ResearchGate.

- ResearchGate. TCT catalyzed the Mannich type reactions of cyclohexanone, benzaldehydes and aniline in PEG 400. [Link]

- ResearchGate. Three‐component Mannich reactions of cyclohexanone/acetone, anilines.... [Link]

- ResearchGate. Synthesis of some Mannich base cyclohexanone derivatives and their pharmacological activities | Request PDF. [Link]

- PubMed Central. Mannich bases in medicinal chemistry and drug design. [Link]

- ThaiScience. One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. [Link]